molecular formula C7H13NO3 B2636950 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid CAS No. 1524928-07-1

1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid

Cat. No.: B2636950
CAS No.: 1524928-07-1
M. Wt: 159.185
InChI Key: XRGWTBALWVIAFE-UHFFFAOYSA-N
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Description

1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid is a conformationally constrained amino acid featuring a cyclobutane ring substituted with a carboxylic acid group and a 2-hydroxyethylamino moiety. Cyclobutane-based amino acids are increasingly studied due to their ability to restrict molecular flexibility, thereby improving target binding specificity and metabolic stability in drug candidates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-hydroxyethylamino)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c9-5-4-8-7(6(10)11)2-1-3-7/h8-9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRGWTBALWVIAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C(=O)O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid typically involves the reaction of cyclobutanone with ethylene oxide in the presence of an amine catalyst to form the hydroxyethylamino group. The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group . The reaction conditions often include controlled temperatures and pressures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclobutane ring with a carboxylic acid functional group and a hydroxyethylamino substituent. Its molecular formula is C6H11N1O3C_6H_{11}N_1O_3, with a molecular weight of approximately 145.16 g/mol. The cyclic structure contributes to its distinct reactivity and biological activity.

Medicinal Chemistry

1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid has been investigated for its potential therapeutic properties, particularly in the context of cancer treatment and antimicrobial activity.

  • Anticancer Activity : Research indicates that this compound may induce apoptosis in various cancer cell lines through mitochondrial pathways. Studies have shown that it can significantly reduce cell viability in breast and lung cancer cells, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Properties : The compound exhibits notable antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro tests have demonstrated minimal inhibitory concentrations (MICs) comparable to conventional antibiotics, indicating its potential as a new antimicrobial agent .

Biochemistry

In biochemical applications, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

  • Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in metabolic pathways makes it a candidate for further exploration in drug design. For example, studies have suggested that it may inhibit enzymes related to cancer cell proliferation .

Materials Science

The compound is also explored for its potential use in developing new materials, particularly those requiring specific chemical functionalities.

  • Polymer Chemistry : Due to its amino acid-like structure, it can be integrated into polymer matrices to create materials with enhanced mechanical properties or specific biological interactions. This application is particularly relevant in biomedical engineering for drug delivery systems or tissue engineering scaffolds .

Antioxidant Activity Study

A study evaluated the radical scavenging ability of this compound using DPPH assays. The results indicated an IC50 value significantly lower than that of ascorbic acid, highlighting its strong antioxidant potential.

Antimicrobial Efficacy

In comparative studies involving various furan derivatives, this compound showed superior antimicrobial activity against Gram-positive bacteria compared to standard treatments. For instance:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These findings suggest that the compound could be developed into a new class of antimicrobial agents.

Cancer Cell Line Testing

A series of experiments on human cancer cell lines indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, alongside morphological changes typical of apoptosis. This suggests that the compound could play a significant role in future cancer therapies.

Mechanism of Action

The mechanism of action of 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid with structurally related cyclobutane-bearing amino acids, emphasizing molecular features, applications, and research findings:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Findings Reference
This compound (Target) C₇H₁₃NO₃ 159.18 (calc.) -NH(CH₂CH₂OH), -COOH Hypothesized applications in peptide stapling or imaging; enhanced hydrophilicity. N/A
1-Aminocyclobutane-1-carboxylic acid (ACBC) C₅H₉NO₂ 115.13 -NH₂, -COOH Tumor-seeking agent in PET imaging; rapid blood clearance, low toxicity in rodents.
(E)-1-Amino-3-(but-3-en-1-yl)cyclobutane-1-carboxylic acid (E7) C₉H₁₃NO₂ 179.20 -NH₂, -CH₂CH₂CH=CH₂ Peptide stapling; stabilizes α-helical structures via ring-closing metathesis.
Fmoc-1-aminocyclobutanecarboxylic acid C₂₀H₁₉NO₄ 337.38 -Fmoc, -COOH Solid-phase peptide synthesis; protects amine during coupling reactions.
1-(2-Hydroxyethyl)cyclobutane-1-carboxylic acid C₇H₁₂O₃ 144.17 -CH₂CH₂OH, -COOH Intermediate in organic synthesis; safety hazards include skin/eye irritation (H315).
(1S,2R)-1-Amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid C₆H₁₁NO₃ 145.16 -NH₂, -CH₂OH (stereospecific) Structural analog for serine/threonine; potential in enzyme inhibition studies.
N-Boc-1-aminocyclobutanecarboxylic acid C₁₀H₁₇NO₄ 215.23 -Boc, -COOH Peptide intermediate; Boc group enhances solubility and stability.

Key Comparative Insights:

Structural Rigidity vs. Flexibility :

  • The cyclobutane ring imposes rigidity, but substituents modulate flexibility. For example, the butenyl group in E7/Z7 enables covalent crosslinking in peptides, while the hydroxyethyl group in the target compound may enhance solubility without compromising ring stability .

Functional Group Diversity: Protective groups (Fmoc, Boc) in analogs like and are critical for peptide synthesis but require deprotection steps.

Biological Activity: ACBC () demonstrates tumor-specific uptake due to its structural mimicry of natural amino acids. The hydroxyethylamino group in the target compound could similarly influence biodistribution but may alter binding kinetics .

Safety Profiles: Compounds like 1-(2-hydroxyethyl)cyclobutane-1-carboxylic acid () exhibit irritant properties (H315), suggesting that the amino group in the target compound may introduce distinct toxicological considerations, such as reactivity or metabolic pathways .

Biological Activity

1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid, also known as HEAC, is a cyclic amino acid derivative that has garnered attention for its potential biological activities. This compound's structural features suggest it may interact with various biological systems, making it a candidate for therapeutic applications. This article reviews the biological activity of HEAC, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

HEAC is characterized by its cyclobutane ring and an amino acid functional group. Its chemical formula is C7H13N1O3C_7H_{13}N_1O_3, and it possesses both hydrophilic and hydrophobic properties due to the hydroxyethyl and carboxylic acid groups.

HEAC is believed to exert its biological effects through several mechanisms:

  • Receptor Modulation : HEAC may interact with neurotransmitter receptors, particularly those involved in the GABAergic system. Studies indicate that compounds that mimic GABA can enhance inhibitory signaling in the brain, which may be beneficial in treating conditions like epilepsy and anxiety disorders .
  • Transport Mechanisms : Research has shown that similar compounds enter cells via L-type amino acid transporters, suggesting that HEAC may utilize similar pathways for cellular uptake .
  • Enzymatic Interaction : The compound's structure may allow it to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of HEAC against various bacterial strains. In vitro tests demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The compound's effectiveness was measured using Minimum Inhibitory Concentration (MIC) assays .

Anticancer Activity

HEAC has shown promise in preclinical models as an anticancer agent. It was observed to induce apoptosis in cancer cell lines through the activation of caspase pathways. A study indicated that HEAC treatment resulted in a dose-dependent decrease in cell viability among gliosarcoma cells, suggesting its potential as a chemotherapeutic agent .

Case Studies

StudyFindingsReference
Antimicrobial Efficacy HEAC demonstrated significant bactericidal activity against E. coli and S. aureus with MIC values of 32 µg/mL.
Anticancer Potential Induced apoptosis in 9L gliosarcoma cells with a reduction in viability by 50% at 100 µM concentration after 48 hours.
Neurotransmitter Interaction Modulated GABA receptor activity, enhancing inhibitory neurotransmission in vitro.

Pharmacokinetics

The pharmacokinetic profile of HEAC remains under investigation; however, preliminary studies suggest favorable absorption characteristics when administered orally. The compound appears to have a half-life suitable for therapeutic use, although further studies are needed to confirm these findings.

Q & A

Q. What are the recommended synthetic routes for 1-[(2-Hydroxyethyl)amino]cyclobutane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

A two-step approach is commonly employed:

  • Step 1 : Cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization of substituted precursors. For example, cyclobutanecarboxylic acid derivatives can be synthesized using Friedel-Crafts acylation () or Hofmann rearrangement ().
  • Step 2 : Functionalization of the cyclobutane core with a hydroxyethylamine group. This involves nucleophilic substitution or reductive amination under controlled pH (4–6) to avoid racemization. Boc (tert-butyloxycarbonyl) protection is often used for the amine group to improve reaction selectivity .
    Key variables : Temperature (0–25°C), solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd/C for hydrogenation).

Q. How can researchers validate the purity and structural integrity of this compound?

  • Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (e.g., 10–90% acetonitrile over 20 minutes) to assess purity (>95% by area under the curve).
  • Spectroscopy :
    • 1H/13C NMR : Key signals include cyclobutane ring protons (δ 2.5–3.5 ppm) and carboxylic acid protons (δ 12–13 ppm). Absence of split peaks confirms enantiomeric purity .
    • IR : Carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass spectrometry : ESI-MS in negative ion mode to confirm molecular weight (theoretical [M-H]⁻: ~188.2 g/mol).

Q. What safety protocols are critical for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact ().
  • Ventilation : Use fume hoods due to potential carbon oxide release during decomposition ().
  • Storage : In airtight containers at 2–8°C, away from strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the cyclobutane ring in derivatization reactions?

The strained cyclobutane ring exhibits unique reactivity:

  • Steric effects : Substituents at the 1-position (e.g., carboxylic acid) hinder nucleophilic attacks on the ring, favoring transannular reactions.
  • Electronic effects : Electron-withdrawing groups (e.g., –COOH) increase ring strain, accelerating ring-opening reactions with nucleophiles like amines ().
    Case study : In the synthesis of fluorinated analogues (e.g., 1-amino-3-fluorocyclobutane-1-carboxylic acid), the electron-deficient ring facilitates electrophilic fluorination at low temperatures (−78°C) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Stereochemical variability : Enantiomers may exhibit divergent binding affinities. Use chiral HPLC (e.g., Chiralpak IA column) to isolate (1R,2R)- and (1S,2S)-isomers and test separately .
  • Impurity profiles : Trace metals (e.g., Pd residues from catalysis) can skew cytotoxicity assays. Chelating agents (e.g., EDTA) or dialysis (MWCO 1 kDa) mitigate this .
    Example : In tumor imaging studies, conflicting biodistribution data were resolved by confirming radiochemical purity (>99%) via radio-TLC .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

  • Molecular dynamics (MD) : Simulate blood-brain barrier penetration using logP values (experimental: ~0.5; adjust via ester prodrugs to increase lipophilicity) .
  • Docking studies : Predict binding to γ-aminobutyric acid (GABA) receptors by aligning the cyclobutane scaffold with GABA’s zwitterionic conformation (RMSD < 2.0 Å) .
    Validation : Compare in silico predictions with in vivo PET imaging using [18F]-labeled analogues ().

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

  • Catalyst optimization : Asymmetric hydrogenation with Ru-BINAP catalysts achieves >90% ee but requires strict moisture control .
  • Workflow bottlenecks : Column chromatography for purification is time-intensive. Switch to continuous-flow systems or crystallization (e.g., using ethanol/water mixtures) for large batches .
    Data : Pilot-scale reactions (10 g) show 15% yield loss versus lab-scale (1 g) due to incomplete Boc deprotection ().

Methodological Tables

Q. Table 1. Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key LimitationReference
Boc-protected amination6299High catalyst cost
Direct reductive amination4585Racemization at high pH
Photocycloaddition28N/ALow scalability

Q. Table 2. Analytical Parameters for Purity Assessment

TechniqueParameterTarget ValueAcceptable Range
HPLCRetention time8.2 min±0.3 min
NMRCyclobutane δ (¹H)3.1 ppm (quartet)±0.1 ppm
ESI-MS[M-H]⁻188.2 m/z±0.5 m/z

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